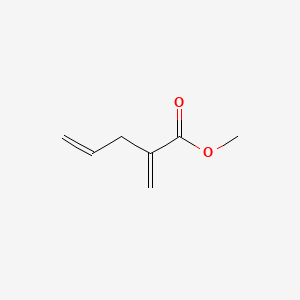
Methyl 2-allyl acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-allyl acrylate is an organic compound belonging to the acrylate family. It is characterized by the presence of both an acrylate and an allyl group, making it a versatile monomer in polymer chemistry. This compound is used in various applications due to its reactivity and ability to form copolymers with other monomers.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2-allyl acrylate can be synthesized through the esterification of acrylic acid with allyl alcohol in the presence of a catalyst. The reaction typically involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow processes. These processes involve the reaction of acrylic acid with allyl alcohol in the presence of a catalyst, followed by purification steps to isolate the desired product. Continuous flow processes offer advantages such as improved reaction control, higher yields, and reduced energy consumption .
化学反応の分析
Types of Reactions: Methyl 2-allyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers with other monomers.
Addition Reactions: The double bonds in the acrylate and allyl groups can participate in addition reactions with nucleophiles and electrophiles.
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used for free radical polymerization.
Addition Reactions: Reagents such as halogens, hydrogen halides, and peroxides can be used for addition reactions.
Oxidation: Oxidizing agents like peracids or hydrogen peroxide are used for the oxidation of the allyl group.
Major Products Formed:
科学的研究の応用
Methyl 2-allyl acrylate has a wide range of applications in scientific research:
作用機序
The reactivity of methyl 2-allyl acrylate is primarily due to the presence of the acrylate and allyl groups. The acrylate group can undergo polymerization through free radical mechanisms, while the allyl group can participate in addition and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
類似化合物との比較
Methyl acrylate: Lacks the allyl group, making it less reactive in addition reactions.
Allyl acrylate: Similar structure but without the methyl group, affecting its polymerization behavior.
Ethyl acrylate: Similar to methyl acrylate but with an ethyl group, leading to different physical properties.
Uniqueness: Methyl 2-allyl acrylate’s combination of acrylate and allyl groups makes it unique in its reactivity and versatility. This dual functionality allows it to participate in a broader range of chemical reactions and form diverse polymer structures .
特性
CAS番号 |
51122-89-5 |
|---|---|
分子式 |
C7H10O2 |
分子量 |
126.15 g/mol |
IUPAC名 |
methyl 2-methylidenepent-4-enoate |
InChI |
InChI=1S/C7H10O2/c1-4-5-6(2)7(8)9-3/h4H,1-2,5H2,3H3 |
InChIキー |
YRXKRJUMDCASGA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(=C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13953346.png)
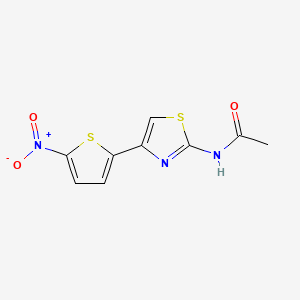
![1H-Isoindole-1,3(2H)-dione, 2-[2-[[3-methyl-4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]ethyl]-](/img/structure/B13953353.png)
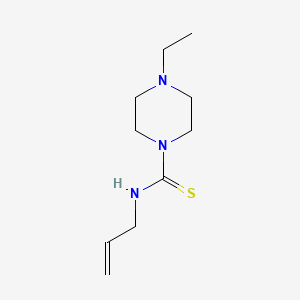
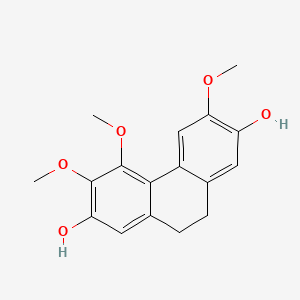
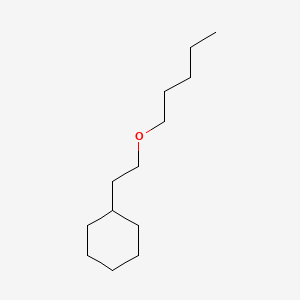
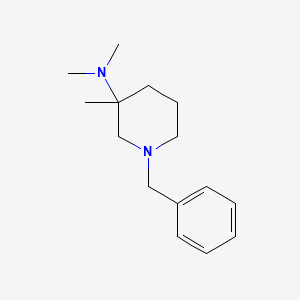
![4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13953395.png)
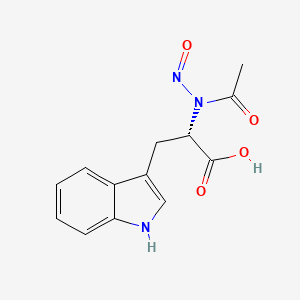
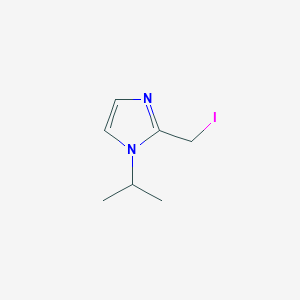
![6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13953421.png)
![2H-Imidazo[4,5-G]benzoxazole](/img/structure/B13953427.png)


